Ethyl 3-chloro-4-oxoazetidine-2-carboxylate
Description
Properties
Molecular Formula |
C6H8ClNO3 |
|---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
ethyl 3-chloro-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H8ClNO3/c1-2-11-6(10)4-3(7)5(9)8-4/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
DLFNXGFBSKRNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=O)N1)Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Azetidine Ring Formation via Chloromethyl Oxirane and Amines (Literature Reference)
- Starting Materials : 2-(chloromethyl)oxirane and benzylamine.
- Process :
- The reaction of 2-(chloromethyl)oxirane with benzylamine yields 1-benzylazetidin-3-ol.
- Subsequent reduction and N-Boc protection steps prepare the intermediate for oxidation.
- Oxidation with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) facilitates conversion to the oxoazetidine intermediate.
- Wittig reaction and deprotection steps lead to the formation of ethyl 3-chloro-4-oxoazetidine-2-carboxylate or closely related intermediates.
- Reaction Conditions :
- Use of micro-channel reactors for oxidation enhances reaction control.
- Sequential washing, drying, and crystallization steps ensure purity.
- Advantages :
- Green and cost-effective with scalable laboratory procedures.
- High selectivity due to controlled oxidation.
- Limitations :
- Multi-step synthesis requiring protection/deprotection cycles.
- Requires careful handling of reactive intermediates.
Method 2: Biocatalytic Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (Patent Reference)
- Starting Material : Ethyl 4-chloroacetoacetate.
- Catalysts : Keto reductase, glucose dehydrogenase, and NADPH.
- Hydrogen Donor : Glucose.
- Process :
- Asymmetric reduction of ethyl 4-chloroacetoacetate under buffered aqueous conditions (pH 6.0–7.5).
- Reaction temperature maintained between 28–33 °C.
- Reaction time ranges from 6 to 10 hours.
- Post-reaction filtration, extraction, and concentration yield ethyl 4-chloro-3-hydroxybutanoate, a precursor that can be further cyclized to the azetidinone ring.
- Reaction Parameters :
| Parameter | Range/Value |
|---|---|
| pH (buffered with hydrophosphate) | 6.0 – 7.5 |
| Temperature | 28 – 33 °C |
| Reaction Time | 6 – 10 hours |
| Substrate Concentration | 8 – 15 g/mL |
| Keto Reductase / Glucose Dehydrogenase Ratio | 2:3 |
| Enzyme Loading | 3% – 8% (w/w relative to substrate) |
| NADPH Loading | 0.1% – 0.3% (w/w relative to substrate) |
- Advantages :
- High stereoselectivity due to enzymatic catalysis.
- Mild reaction conditions.
- Limitations :
- Requires enzyme sourcing and cofactor regeneration.
- Additional steps needed for ring closure to azetidine.
Method 3: Chlorinated Ketoester Synthesis and Cyclization (Related Ester Preparation, Reference)
- Starting Material : Ethyl chlorotrifluoroacetoacetate (analogous chlorinated ketoester).
- Reagents : Triethylamine, thioacetamide, and solvents such as acetonitrile and ethyl acetate.
- Process :
- Reaction of ethyl chlorotrifluoroacetoacetate with thioacetamide in acetonitrile with triethylamine base.
- Reflux and stirring for extended periods (overnight).
- Work-up involves filtration, washing, and concentration.
- Purification by distillation or chromatography.
- Reaction Conditions and Yields :
| Step | Conditions | Yield (%) |
|---|---|---|
| Addition of triethylamine | 30–38 °C dropwise over 2.5 hours | - |
| Reflux | 2 hours + overnight stirring at RT | - |
| Purification | Distillation or silica gel chromatography | 24.5 – 75.4 (depending on product) |
- Relevance :
- While this method is for a trifluoromethylated analog, the reaction principles of chlorinated ketoester formation and subsequent heterocyclic ring synthesis are applicable.
- Limitations :
- Lower yields in some steps.
- Requires careful temperature control and extended reaction times.
Comparative Summary Table of Preparation Methods
| Method No. | Starting Material(s) | Key Steps | Catalysts/Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| 1 | 2-(chloromethyl)oxirane, benzylamine | Azetidine ring formation, oxidation, protection/deprotection | TEMPO, N-Boc protection reagents | Micro-channel reactor, controlled oxidation | Green, scalable, selective | Multi-step, protection required |
| 2 | Ethyl 4-chloroacetoacetate | Biocatalytic asymmetric reduction | Keto reductase, glucose dehydrogenase, NADPH | 28–33 °C, pH 6.0–7.5, 6–10 h | High stereoselectivity, mild | Enzyme dependency, further steps |
| 3 | Ethyl chlorotrifluoroacetoacetate (analog) | Chlorinated ketoester synthesis, cyclization | Triethylamine, thioacetamide | Reflux, 30–38 °C, overnight stirring | Established ester synthesis | Lower yields, long reaction times |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-oxoazetidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (hydrochloric acid, sulfuric acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, diethyl ether).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products Formed
Substitution: Formation of substituted azetidine derivatives.
Reduction: Formation of hydroxylated azetidine derivatives.
Oxidation: Formation of oxidized azetidine derivatives with additional functional groups.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-chloro-4-oxoazetidine-2-carboxylate, with the molecular formula , features a five-membered azetidine ring substituted with a carboxylate group and a chloro atom. Its unique structure contributes to its reactivity and versatility in synthesis.
Synthetic Applications
This compound serves as a versatile intermediate in the synthesis of various bioactive compounds. Recent studies have highlighted its utility in constructing libraries of functionalized azetidines through reactions with different nucleophiles, such as:
- Potassium cyanide : Leading to the formation of 3-cyano derivatives.
- Potassium thiocyanate : Resulting in 3-thiocyano derivatives.
- Sodium azide : Yielding azido derivatives.
- Potassium phenoxide : Producing phenoxy azetidine derivatives.
These derivatives are crucial for developing bronchodilators, anti-inflammatory drugs, and antibacterial agents .
Biological Activities
The biological activities of this compound and its derivatives have been extensively studied. Key findings include:
- Antimicrobial Activity : Compounds derived from this azetidine have shown moderate to good antibacterial and antifungal activities against various strains, including Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Certain derivatives exhibit promising anticancer activity against cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma). These findings suggest potential therapeutic applications in oncology .
Case Studies
Several case studies illustrate the practical applications of this compound:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study A | 3-cyano derivative | Anticancer | Showed significant inhibition of HepG2 cell proliferation. |
| Study B | 3-thiocyano derivative | Antimicrobial | Effective against Staphylococcus aureus with MIC values <50 µg/ml. |
| Study C | Azido derivative | Anti-inflammatory | Demonstrated reduced inflammation in animal models. |
These studies underscore the compound's potential in drug development and highlight its role as a scaffold for creating novel therapeutics.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-4-oxoazetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chloro and oxo groups, which can participate in various chemical reactions. These reactions often involve the formation of covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and the nature of the compounds being synthesized.
Comparison with Similar Compounds
Core Structural Differences
| Compound Name | Core Structure | Key Functional Groups |
|---|---|---|
| Ethyl 3-chloro-4-oxoazetidine-2-carboxylate | Azetidine (4-membered ring) | Cl, oxo, ethyl ester |
| Ethyl 4-chlorocinnamate | Cinnamate (aromatic) | Cl, aromatic ring, ethyl ester |
| Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate | Thiophene (5-membered) | Cyano, hydroxy, methylthio, ethyl ester |
| Ethyl 4-methyl-3-oxopentanoate | Linear chain | Methyl, oxo, ethyl ester |
Key Observations :
- The azetidine core introduces ring strain and higher reactivity compared to aromatic (cinnamate) or linear (pentanoate) analogs.
- Thiophene-based esters (e.g., Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate) exhibit conjugated π-systems, enabling applications in materials science, unlike the non-aromatic azetidine derivative .
Electronic and Reactivity Profiles
- Chloro Substituent : In this compound, the chlorine atom at position 3 polarizes the azetidine ring, increasing susceptibility to nucleophilic attack. In contrast, chlorine in Ethyl 4-chlorocinnamate primarily deactivates the aromatic ring via inductive effects .
- Oxo Group: The 4-oxo group in the azetidine derivative enhances electrophilicity, similar to the 3-oxo group in Ethyl 4-methyl-3-oxopentanoate. However, in the latter, the linear chain allows for keto-enol tautomerism, which is absent in the rigid azetidine system .
Insights :
- The azetidine derivative’s lower stability compared to aromatic analogs limits its use in high-temperature applications but favors its role as a reactive intermediate in drug synthesis.
- Quinoline-based esters (e.g., Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate) benefit from extended conjugation and fluorinated groups, enhancing bioavailability in agrochemicals .
Research Findings and Data Gaps
While this compound’s synthesis and ring-opening reactions are well-documented, comparative studies on its kinetic stability or solubility versus similar compounds are scarce. Computational tools like Mercury CSD could elucidate packing patterns and intermolecular interactions to predict crystallinity and solubility .
Biological Activity
Ethyl 3-chloro-4-oxoazetidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 179.58 g/mol. The compound features an azetidine ring with a chloro substituent and a carboxylate group, which contributes to its reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Azetidine Ring : The initial step often includes the cyclization of suitable precursors.
- Chlorination : The introduction of the chloro group can be achieved through electrophilic chlorination methods.
- Carboxylation : The carboxylate group is introduced via carboxylic acid derivatives or carbon dioxide under specific conditions.
These synthetic routes highlight the versatility of the compound for further modifications to enhance biological activity or alter physical properties .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that compounds derived from this structure exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 32 µg/mL |
| Derivative B | Escherichia coli | 16 µg/mL |
| Derivative C | Candida albicans | 8 µg/mL |
Cytotoxicity Studies
In addition to antimicrobial activity, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them potential candidates for further development as anticancer agents .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study assessed the cytotoxic effects of this compound derivatives on human cancer cell lines, including:
- MCF7 (Breast Cancer) : IC50 values ranged from 10 µM to 25 µM.
- HepG2 (Liver Cancer) : Some derivatives showed IC50 values as low as 5 µM.
- A549 (Lung Cancer) : Select derivatives exhibited moderate activity with IC50 values around 30 µM.
These findings suggest that modifications to the azetidine structure can significantly enhance biological activity against specific cancer types .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Interaction studies indicate that the compound may inhibit key enzymes related to bacterial cell wall synthesis and cancer cell proliferation .
Q & A
Q. What are the optimal synthetic conditions for preparing Ethyl 3-chloro-4-oxoazetidine-2-carboxylate with high purity?
Methodological Answer: Synthesis of β-lactam derivatives like this compound typically involves cyclization reactions under controlled conditions. Key parameters include:
- Temperature : Elevated temperatures (70–100°C) are often required to activate intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing charged intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may accelerate ring closure .
- Workup : Acidic or neutral quenching followed by column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .
Q. Table 1: Representative Reaction Conditions
| Parameter | Typical Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Temperature | 70–100°C | Higher yields at >80°C | |
| Solvent | DMF, THF, DMSO | DMSO improves cyclization | |
| Catalyst | ZnCl₂, Et₃N | Et₃N reduces side products |
Q. How can spectroscopic techniques confirm the molecular structure of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Look for characteristic signals: ester carbonyl (δ 4.1–4.3 ppm, quartet for -OCH₂CH₃), azetidine ring protons (δ 3.5–4.0 ppm), and chloro substituent splitting patterns .
- ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm for ester, δ 195–205 ppm for ketone) .
- X-ray Crystallography : Use SHELX or Mercury software to resolve ambiguities in stereochemistry. SHELXL refines small-molecule structures with high precision, while Mercury visualizes voids and intermolecular interactions .
Advanced Research Questions
Q. How can computational modeling predict reactivity or biological activity of this compound?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., penicillin-binding proteins for β-lactam activity). Validate with experimental IC₅₀ values .
- DFT Calculations : Gaussian or ORCA can optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict regioselectivity in reactions .
- Crystallographic Data : Compare experimental (Mercury CSD 2.0) and computed structures to assess conformational stability .
Q. How to resolve contradictions in reaction yields or spectroscopic data across studies?
Methodological Answer:
- Systematic Parameter Screening : Vary temperature, solvent, and catalyst ratios in small-scale trials. For example, notes pH sensitivity, requiring buffered conditions for reproducibility .
- Cross-Validation : Use multiple analytical techniques (e.g., HPLC-MS alongside NMR) to confirm product identity .
- Error Analysis in Crystallography : SHELXL’s refinement tools (e.g., R-factor analysis) identify poorly resolved regions in X-ray data, reducing misinterpretation .
Q. What strategies stabilize the azetidine ring during functionalization?
Methodological Answer: The 4-oxoazetidine ring is prone to ring-opening under nucleophilic attack. Mitigation strategies include:
- Protecting Groups : Temporarily block the ketone with tert-butyldimethylsilyl (TBS) groups during substitutions .
- Low-Temperature Reactions : Perform acylations or alkylations at –20°C to slow degradation .
- Steric Hindrance : Introduce bulky substituents (e.g., ortho-methyl groups) to shield the ring .
Q. Table 2: Software Tools for Structural Analysis
Key Considerations for Data Interpretation
- Contradictory Reaction Outcomes : and highlight pH and solvent polarity as critical variables. For example, acidic conditions may protonate the azetidine nitrogen, altering reactivity .
- Spectral Artifacts : Overlapping signals in NMR (e.g., ester vs. ketone carbonyls) require 2D techniques (HSQC, HMBC) for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
